molecular formula C15H15BrN2 B1527814 1-(5-Bromo-3-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline CAS No. 1220017-22-0

1-(5-Bromo-3-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B1527814
CAS No.: 1220017-22-0
M. Wt: 303.2 g/mol
InChI Key: XHWIHOSUONLAAE-UHFFFAOYSA-N
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Description

1-(5-Bromo-3-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C15H15BrN2 . It features a molecular structure that incorporates two privileged pharmacophores in medicinal chemistry: a tetrahydroquinoline and a brominated methylpyridine . The tetrahydroquinoline scaffold is a common structural component in a broad variety of pharmacologically active compounds and is frequently investigated in medicinal chemistry for the development of new therapeutic agents . Similarly, quinoline and its derivatives are recognized as diverse pharmacological agents, playing a vital role in developing new compounds with activities such as antimalarial, anticancer, and antibacterial properties . The presence of a bromo-methyl group on the pyridine ring offers a versatile synthetic handle for further functionalization, making this compound a valuable intermediate for researchers engaged in structure-activity relationship (SAR) studies, the synthesis of novel compound libraries, and the exploration of new biologically active molecules . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(5-bromo-3-methylpyridin-2-yl)-3,4-dihydro-2H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2/c1-11-9-13(16)10-17-15(11)18-8-4-6-12-5-2-3-7-14(12)18/h2-3,5,7,9-10H,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWIHOSUONLAAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N2CCCC3=CC=CC=C32)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the 1,2,3,4-Tetrahydroquinoline Core

The tetrahydroquinoline scaffold is commonly synthesized via catalytic hydrogenation or cyclization strategies:

  • Borrowing Hydrogen Methodology: A manganese(I) PN3 pincer complex catalyzes the one-pot cascade reaction starting from 2-aminobenzyl alcohols and secondary alcohols, selectively producing 1,2,3,4-tetrahydroquinolines. This atom-efficient process generates water as the only byproduct and avoids external reducing agents, proceeding under mild conditions (e.g., 120 °C in a closed vial).

  • Regioselective Cycloaddition: A formal [4 + 2]-cycloaddition between N-aryliminium ions (formed from arylmethyl azides) and bromoalkynes yields bromo-substituted quinoline derivatives. This method also allows diastereoselective synthesis of tetrahydroquinolines using alkenyl substrates with good to excellent yields.

  • Indium-Mediated Allylation: For substituted tetrahydroquinolines, indium powder in methanol with allyl bromide can be used to prepare homoallylamines, which are intermediates to tetrahydroquinolines via acid-catalyzed cyclization.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Key Reagents/Conditions Yield/Notes References
Synthesis of 5-bromo-3-methyl-2-pyridine intermediate Nucleophilic substitution on halopyridine Diethyl malonate, sodium hydride, THF, 0-25 °C ~31% overall yield, scalable
Synthesis of 1,2,3,4-tetrahydroquinoline core Borrowing hydrogen catalysis 2-Aminobenzyl alcohol, secondary alcohol, Mn(I) PN3 pincer catalyst, 120 °C High selectivity, water as byproduct
Alternative tetrahydroquinoline synthesis Formal [4+2] cycloaddition N-aryliminium ion, bromoalkyne, acid-promoted rearrangement Good to excellent yields
N-Alkylation to form target compound Nucleophilic substitution or coupling Tetrahydroquinoline, bromopyridine derivative, base or catalyst Not explicitly reported; inferred feasible Inferred

Research Findings and Practical Considerations

  • The borrowing hydrogen method offers a green, atom-efficient route to tetrahydroquinolines with minimal waste, making it attractive for large-scale synthesis.

  • The regioselective cycloaddition approach provides access to bromo-substituted quinoline derivatives, which can be adapted for tetrahydroquinoline synthesis with tailored substrates.

  • The synthesis of the bromomethylpyridine intermediate benefits from readily available starting materials and straightforward purification, though yields are moderate.

  • The final coupling step to assemble 1-(5-Bromo-3-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline requires optimization, potentially employing nucleophilic substitution or transition-metal catalysis, depending on the leaving groups and substrate stability.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-3-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the bromine substituent to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of the de-brominated product.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 1-(5-Bromo-3-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline exhibits promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation. For instance:

  • Case Study : A study demonstrated that the compound inhibited the growth of breast cancer cells by activating caspase-dependent apoptosis pathways .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity against a range of pathogens. Its effectiveness against resistant strains highlights its potential as an antibiotic agent.

  • Research Findings : In vitro assays revealed that this compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

The neuroprotective effects of this compound have garnered attention in the context of neurodegenerative diseases. It has been investigated for its ability to protect neuronal cells from oxidative stress and inflammation.

  • Clinical Insights : Animal models have shown that treatment with this compound can reduce neuroinflammation and improve cognitive function in models of Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The bromine atom and the pyridine ring play crucial roles in binding to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight Melting Point (°C) Solubility (Predicted) Biological Activity Reference ID
6-Bromo-1-(1-methylpiperidin-4-yl)-THQ (61) 309.2 Not reported Lipophilic Anticancer (inferred)
1-(Hydrazinylpyridin-3-ylsulfonyl)-THQ (11g) 304.3 167–169 Moderate polar Antimalarial (explicit)
1-(Indol-5-yloxyethyl)-4,4-dimethyl-THQ (17d) 390.5 135 Lipophilic STAT5 inhibition (explicit)
1-(2,4-Dichlorobenzoyl)-THQ 306.2 Not reported Low polar Not specified

Key Observations:

  • Lipophilicity : Brominated and alkylated derivatives (e.g., 61, 17d) exhibit higher lipophilicity, favoring membrane permeability and CNS targeting .
  • Thermal Stability : Melting points correlate with molecular symmetry and intermolecular interactions; sulfonated derivatives (11g) show higher thermal stability due to hydrogen bonding .

Biological Activity

1-(5-Bromo-3-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₅H₁₅BrN₂
  • CAS Number : 1220017-22-0
  • MDL Number : MFCD13561934
  • Hazard Information : Classified as an irritant.

Antimicrobial Properties

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial activity. For instance, various studies have reported that related compounds show effectiveness against several bacterial strains:

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus, Pseudomonas aeruginosaNot specified in cited studies

The antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit critical enzymatic functions necessary for bacterial survival .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that tetrahydroquinoline derivatives can induce apoptosis in cancer cell lines. A notable study demonstrated that:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • Mechanism : Induction of oxidative stress leading to apoptosis.

The findings suggest that the compound may act as a potential lead for developing new anticancer agents .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of tetrahydroquinolines have revealed promising results. The compound may exert protective effects against neurodegenerative diseases by:

  • Reducing oxidative stress.
  • Inhibiting neuroinflammation.

In animal models of Parkinson's disease, related compounds have shown an ability to improve motor function and reduce dopaminergic neuron loss .

Study 1: Antimicrobial Efficacy

A study conducted by Ferreira et al. evaluated the antimicrobial properties of various tetrahydroquinoline derivatives against ESKAPE pathogens. The results indicated that certain derivatives had comparable efficacy to standard antibiotics like ampicillin .

Study 2: Anticancer Activity

In a controlled in vitro study, this compound was tested against several cancer cell lines. The compound showed significant cytotoxicity with an IC50 value indicating effective concentration needed to inhibit cell growth by 50% .

  • Antimicrobial Action : Likely involves disruption of bacterial cell wall synthesis and interference with protein synthesis.
  • Anticancer Mechanism : Induction of apoptosis through oxidative stress pathways and inhibition of cell cycle progression.
  • Neuroprotection : Reduction of reactive oxygen species (ROS) and modulation of inflammatory pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(5-Bromo-3-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline?

  • Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution. For example, tetrahydroquinoline derivatives are synthesized by reacting 1,2,3,4-tetrahydroquinoline with substituted pyridinyl ketones using sodium triacetoxyborohydride (NaBH(OAc)₃) in acetic acid (AcOH), followed by purification via column chromatography . Bromination of intermediates (e.g., using N-bromosuccinimide (NBS) in DMF) introduces the bromine substituent. Key steps include controlling reaction stoichiometry, optimizing reaction time (4–24 hours), and using anhydrous solvents to minimize side reactions .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Peaks corresponding to the tetrahydroquinoline backbone (δ 1.2–2.5 ppm for aliphatic protons, δ 6.5–7.8 ppm for aromatic protons) and pyridinyl substituents (e.g., methyl group at δ 2.3–2.5 ppm, bromine-induced deshielding) .
  • IR Spectroscopy : Absorbance bands for C-Br (550–650 cm⁻¹) and C-N (1200–1350 cm⁻¹) bonds .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) matching the expected molecular weight (±1 Da) .

Q. What structural features influence the compound’s reactivity and biological activity?

  • Methodological Answer :

  • Substituent Effects : The bromine atom at position 5 on the pyridine ring enhances electrophilic reactivity, while the methyl group at position 3 sterically hinders nucleophilic attacks .
  • Core Structure : The tetrahydroquinoline scaffold provides rigidity, influencing binding affinity in biological assays. Comparative studies show that halogen substituents (Br, Cl) increase metabolic stability compared to non-halogenated analogs .

Advanced Research Questions

Q. How can researchers optimize the bromination step in the synthesis of this compound?

  • Methodological Answer :

  • Reagent Selection : NBS in DMF is standard, but alternative brominating agents (e.g., Br₂ with FeCl₃) may improve regioselectivity .
  • Reaction Conditions : Temperature (0–25°C), solvent polarity, and stoichiometric ratios (1.1–1.5 equivalents of NBS) are critical. Monitoring via TLC or HPLC ensures reaction completion without over-bromination .

Q. How should contradictory spectroscopic or biological data be resolved?

  • Methodological Answer :

  • Data Validation : Cross-check NMR/IR with computational predictions (e.g., DFT calculations) .
  • Biological Assays : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) and use control compounds (e.g., 8-chloro-5-methyl-tetrahydroquinoline) to isolate substituent-specific effects .

Q. What computational strategies predict physicochemical properties when experimental data is lacking?

  • Methodological Answer :

  • LogP/Solubility : Use tools like ChemAxon or Schrödinger’s QikProp to estimate partition coefficients and solubility .
  • Reactivity : Density Functional Theory (DFT) models predict electrophilic/nucleophilic sites (e.g., bromine’s electron-withdrawing effect on the pyridine ring) .

Comparative Structural Analysis

Compound NameStructural ModificationsKey Properties/ApplicationsReference
1-(5-Bromo-3-methyl-2-pyridinyl)-THQBr at pyridine C5, CH₃ at C3Enhanced electrophilicity, metabolic stability
8-Chloro-5-methyl-THQCl at THQ C8, CH₃ at C5Lower reactivity, reduced cytotoxicity
1-Methylpiperidin-4-yl-THQPiperidinyl substitution at C1Improved solubility in polar solvents

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromo-3-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
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1-(5-Bromo-3-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline

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